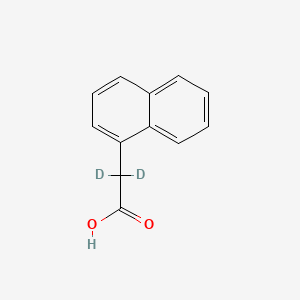

1-Naphthaleneacetic-2,2-D2 acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-2-naphthalen-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14)/i8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPINYUDVPFIRX-MGVXTIMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Auxin Research

Auxins are a class of plant hormones that play a critical role in a wide array of physiological and developmental processes. doraagri.com Their influence extends from the cellular level, promoting cell elongation and division, to the macroscopic level, governing phenomena such as apical dominance, root development, fruit growth, and tropic responses to environmental stimuli. doraagri.com The most common and physiologically active auxin is indole-3-acetic acid (IAA), which is synthesized in various parts of the plant, including young leaves and the root. doraagri.comnih.gov

The study of auxins is crucial for several reasons:

Fundamental Plant Biology: Understanding how auxins function provides core insights into the basic mechanisms of plant life, from gene expression to tissue differentiation. doraagri.com

Agricultural Applications: Synthetic auxins, like 1-naphthaleneacetic acid (NAA), are widely used in agriculture and horticulture as rooting agents for cuttings, for fruit thinning, and to prevent premature fruit drop. wikipedia.orgontosight.ai

Development of Novel Herbicides: Some synthetic auxins are used as herbicides, and understanding their mode of action can lead to the development of more effective and selective weed control agents. medchemexpress.com

Given their central role, researchers are constantly seeking more precise methods to study auxin biosynthesis, transport, metabolism, and signaling pathways. d-nb.info

Rationale for Stable Isotope Labeling in Phytohormone Studies

Traditional methods for studying phytohormones often lack the sensitivity and specificity required to accurately track their rapid synthesis, transport, and metabolism within plant tissues. Stable isotope labeling, particularly with deuterium (B1214612) (a heavy, non-radioactive isotope of hydrogen), offers a powerful solution to these challenges. acs.org

The primary advantages of using stable isotope-labeled compounds like 1-Naphthaleneacetic-2,2-D2 acid include:

Internal Standards for Quantification: Deuterated compounds serve as ideal internal standards for mass spectrometry-based quantification. acs.orgprinceton.edu By adding a known amount of the labeled compound to a plant extract, researchers can accurately measure the concentration of the corresponding unlabeled, endogenous hormone, correcting for losses during sample preparation and analysis.

Tracing Metabolic Pathways: The deuterium label acts as a tracer, allowing researchers to follow the metabolic fate of the hormone within the plant. nih.govplos.org This is invaluable for elucidating biosynthetic and catabolic pathways.

Studying Hormone Kinetics: Stable isotope labeling enables the study of hormone dynamics, such as turnover rates and transport between different tissues, with high temporal resolution. nih.govplos.org For instance, the incorporation of deuterium from labeled precursors can be monitored over time to determine the rate of new hormone synthesis. nih.gov

Enhanced Analytical Sensitivity: In some analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), derivatization with certain labeling reagents can improve the ionization efficiency and detection sensitivity of the target hormones. rsc.orgnih.gov

The use of deuterium labeling avoids the complications and safety concerns associated with radioactive isotopes, making it a preferred method in modern phytochemistry. acs.org

Overview of Research Directions for 1 Naphthaleneacetic 2,2 D2 Acid

1-Naphthaleneacetic-2,2-D2 acid is a deuterated form of the synthetic auxin, 1-naphthaleneacetic acid (NAA). wikipedia.org Research involving this specific compound and other deuterated auxins generally falls into several key areas:

Metabolic Studies: Researchers use this compound as an internal standard to precisely quantify the levels of endogenous and applied NAA in plant tissues. This is critical for understanding how plants metabolize this synthetic auxin and how its concentration correlates with physiological responses.

Transport and Distribution: By applying this compound and tracking the location of the deuterium (B1214612) label, scientists can investigate the transport pathways of NAA within the plant. This helps to understand how the hormone moves from the point of application to its site of action.

Comparative Studies with Endogenous Auxins: Comparing the uptake, metabolism, and physiological effects of this compound with those of deuterated endogenous auxins like indole-3-acetic acid-d5 can reveal important differences in how plants recognize and respond to natural versus synthetic auxins. acs.org

Signal Transduction Research: Experiments using deuterated auxins can help to dissect the signaling pathways they activate. For example, studies have shown that NAA and another synthetic auxin, 2,4-dichlorophenoxyacetic acid, can activate different pathways for cell division and elongation. nih.gov The use of labeled compounds allows for precise correlation of hormone levels with specific downstream events.

The data gathered from these research directions contribute to a more complete understanding of auxin biology and have practical implications for improving agricultural practices and developing new plant growth regulators.

An in-depth analysis of the synthetic approaches for this compound reveals a landscape of evolving chemical strategies. These methods are critical for producing isotopically labeled compounds used in mechanistic studies, as metabolic tracers, and in the development of deuterated pharmaceuticals. nih.govacs.org The synthesis of this specific deuterated analogue of 1-Naphthaleneacetic acid (NAA) requires precise control over deuterium incorporation, focusing on the methylene (B1212753) bridge adjacent to the carboxyl group.

Environmental Dynamics and Biotransformation of Deuterated Naphthaleneacetic Acid Analogues

Degradation Pathways in Soil and Aquatic Ecosystems

The degradation of 1-Naphthaleneacetic acid (NAA) in the environment is influenced by both biotic and abiotic factors. In soil and aquatic ecosystems, the primary degradation mechanisms are microbial breakdown and photolysis. epa.gov

The major routes of dissipation for NAA appear to be volatilization from plant surfaces and photolysis. epa.gov Biodegradation is also considered an important degradation pathway, though quantitative data are limited. epa.gov In water and on soil, NAA is expected to undergo rapid photolysis, with observed transformation products being 1-naphthoic acid and phthalic acid. epa.gov

The estimated half-life of NAA in soil and water is approximately 360 hours (15 days), while in sediment, it is estimated to be around 1440 hours (60 days). epa.gov

Table 1: Estimated Environmental Half-life of 1-Naphthaleneacetic Acid

| Environmental Compartment | Estimated Half-life (hours) | Estimated Half-life (days) |

| Soil | 360 | 15 |

| Water | 360 | 15 |

| Sediment | 1440 | 60 |

Data based on estimates for 1-Naphthaleneacetic acid. epa.gov

Microbial degradation is a key process in the breakdown of organic compounds in the environment. While specific studies on the microbial degradation of 1-Naphthaleneacetic-2,2-D2 acid are absent from the available literature, the susceptibility of the parent compound, 1-Naphthaleneacetic acid, to biodegradation has been noted. epa.gov Structurally similar compounds like 1-methyl-naphthalene and ethyl-naphthalene are also known to be biodegradable. epa.gov

The bioremediation potential of environments contaminated with NAA relies on the presence of microbial communities capable of utilizing this compound as a carbon and energy source. The general principles of microbial degradation of aromatic compounds suggest that bacteria and fungi would be the primary organisms involved in the breakdown of the naphthalene (B1677914) ring and the acetic acid side chain.

The use of this compound in research could provide significant insights into the microbial degradation process. By tracing the deuterated label, researchers could definitively identify microbial species involved in the degradation and elucidate the specific metabolic pathways.

The identification of transformation products is crucial for a complete understanding of a compound's environmental fate and potential toxicity. For 1-Naphthaleneacetic acid, the primary transformation products identified from photolysis in water and soil are 1-naphthoic acid and phthalic acid. epa.gov

In a study involving this compound, the resulting transformation products would be expected to retain the deuterium (B1214612) label, depending on the degradation pathway. For instance, if the degradation involves the cleavage of the bond between the naphthalene ring and the acetic acid side chain, one would expect to find deuterated acetic acid or its metabolites. If the degradation pathway primarily targets the naphthalene ring, the deuterated acetic acid side chain might remain intact on various transformation products.

The use of advanced analytical techniques such as mass spectrometry would be essential to identify and quantify these deuterated transformation products, providing unambiguous evidence of the degradation pathways.

Fate and Persistence in Agricultural and Ecological Systems

The fate and persistence of 1-Naphthaleneacetic acid in agricultural systems are influenced by its application method, the crop type, and environmental conditions. When applied to plants, a significant route of dissipation is likely volatilization from the plant surfaces. epa.gov

While no experimental data are available on the soil mobility of NAA, its chemical and physical properties suggest low to moderate mobility. epa.gov The persistence of NAA in soil is expected to be relatively short, with an estimated half-life of around 15 days due to microbial degradation and other dissipation processes. epa.gov

The use of this compound in field studies would allow for precise tracking of the compound's movement and persistence in different soil layers, uptake by plants, and potential for leaching into groundwater. This would provide valuable data for refining environmental risk assessments.

Use of Isotopic Tracers in Ecotoxicological Pathway Analysis (non-human)

Isotopically labeled compounds are powerful tools in ecotoxicological research. They allow for the tracing of a substance's uptake, distribution, metabolism, and excretion in organisms without the interference of background levels of the non-labeled compound.

While specific studies utilizing this compound in non-human ecotoxicological pathway analysis were not found, the principle of using stable isotope tracers is well-established. For example, deuterium-labeled compounds can be used to study the metabolic fate of a substance in various organisms, from microorganisms to invertebrates and vertebrates.

In a hypothetical ecotoxicological study, organisms could be exposed to this compound. Subsequent analysis of tissues and excreta would reveal the extent of bioaccumulation, the metabolic pathways through the identification of deuterated metabolites, and the rates of elimination. This information is critical for assessing the potential risks of the compound to non-target organisms in the environment.

Future Research Directions and Advanced Methodologies

Integration of Multi-Omics Data with Isotopic Tracing for Holistic Systems Biology Approaches

The intricate dance of genes, proteins, and metabolites that underpins plant growth can now be observed with unprecedented detail through the integration of multi-omics data. By combining genomics, transcriptomics, proteomics, and metabolomics with isotopic tracing using compounds like 1-Naphthaleneacetic-2,2-D2 acid, researchers can build comprehensive models of auxin-regulated processes.

Isotopic labeling allows for the precise tracking of the uptake, transport, and metabolism of auxins within the plant. nih.govmdpi.com When a plant is supplied with a deuterated auxin, the deuterium (B1214612) atoms act as a stable, non-radioactive tag. This allows scientists to follow the journey of the auxin molecule and its metabolic byproducts through various tissues and cellular compartments. This approach has been successfully used to demonstrate that all parts of a young seedling are capable of synthesizing IAA. nih.gov

By simultaneously analyzing changes in gene expression (transcriptomics), protein abundance (proteomics), and the broader metabolic profile (metabolomics), a more complete and dynamic picture of the plant's response to the auxin signal emerges. This integrated approach can reveal novel regulatory networks and feedback loops that would be missed by studying each "omic" level in isolation. For instance, multivariate statistical analysis has been used to uncover both SL-dependent and SL-independent processes in shoot branching by examining tissue-specific regulation of transcripts and hormone levels. oup.com

Table 1: Key Multi-Omics Technologies and Their Role in Auxin Research

| Technology | Data Generated | Contribution to Auxin Systems Biology |

| Transcriptomics (RNA-Seq) | Gene expression profiles | Identifies genes that are up- or down-regulated in response to auxin, revealing transcriptional networks. |

| Proteomics (Mass Spectrometry) | Protein abundance and post-translational modifications | Reveals changes in the cellular machinery and signaling pathways activated by auxin. |

| Metabolomics (GC-MS, LC-MS) | Profiles of small molecules (metabolites) | Elucidates the metabolic fate of auxins and their impact on overall plant metabolism. mdpi.com |

| Isotopic Tracing (e.g., with this compound) | Spatiotemporal distribution and metabolism of labeled compounds | Provides direct evidence of auxin transport, localization, and conversion into different forms. nih.gov |

Development of Novel Deuteration Techniques for Complex Auxin Analogues

The synthesis of specifically deuterated molecules is a critical enabling technology for these advanced studies. While methods for producing deuterated auxins like indole-3-acetic acid-d5 exist, there is a continuing need to develop more efficient, cost-effective, and versatile deuteration techniques. acs.orgnih.gov This is particularly true for creating complex and selectively labeled auxin analogues that can probe specific aspects of auxin biology.

Recent advancements in catalysis, such as palladium-catalyzed C-H activation, are opening new avenues for the precise introduction of deuterium atoms into aromatic ring systems like naphthalene (B1677914). acs.org These methods offer greater control over the position of the deuterium label, which is crucial for certain analytical techniques and for understanding specific metabolic pathways. For example, a practical and facile synthesis of deuterium-labeled indoles has been described using an acid-catalyzed hydrogen-deuterium exchange. nih.gov Another study detailed a palladium-catalyzed method for the ortho-deuteration of phenylacetic acid and its analogues. acs.org

Future research in this area will likely focus on:

Regioselective Deuteration: Developing methods to label specific carbon atoms in the auxin molecule to study site-specific metabolic reactions.

Multi-Isotope Labeling: Combining deuterium with other stable isotopes, such as ¹³C and ¹⁵N, to simultaneously track different atoms within the molecule and its metabolites.

"Click Chemistry" Approaches: Utilizing highly efficient and specific reactions to attach deuterated tags to a wider range of auxin-related compounds.

Computational Modeling and Molecular Dynamics Simulations of Deuterated Auxin Interactions

Computational approaches are becoming indispensable for interpreting the vast datasets generated by multi-omics studies and for predicting the behavior of molecules like this compound. Molecular dynamics (MD) simulations, for example, can provide atom-level insights into how auxins bind to their receptor proteins. nih.govnih.gov

By simulating the interactions between a deuterated auxin and a receptor like TIR1, researchers can understand how the presence of deuterium might subtly alter binding affinity or the dynamics of the receptor-ligand complex. doaj.orgmdpi.com These simulations can help to explain experimental observations and guide the design of new auxin analogues with specific properties. For example, MD simulations have shown that auxin binding can stabilize a particular conformation of the ABP1 receptor. nih.gov

Computational models are also being used to explore auxin transport and patterning at the tissue and whole-plant level. nih.gov These models can incorporate experimental data on auxin distribution obtained from isotopic tracing studies to refine their predictions and generate new hypotheses about how auxin gradients are established and maintained.

Table 2: Computational Tools in Auxin Research

| Technique | Application | Insights Gained |

| Molecular Dynamics (MD) Simulations | Simulating the binding of auxins to receptor proteins. nih.govnih.gov | Understanding the forces and conformational changes involved in auxin perception. doaj.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involved in auxin metabolism. | Elucidating the mechanisms of auxin synthesis, conjugation, and degradation. |

| Systems Biology Modeling | Integrating multi-omics data to simulate auxin-regulated networks. | Predicting the systemic effects of changes in auxin signaling. |

| Agent-Based Modeling | Simulating the collective behavior of cells in response to auxin gradients. | Exploring the emergence of developmental patterns like leaf venation and phyllotaxis. nih.gov |

Application of Advanced Imaging Techniques with Isotopic Resolution

Visualizing the precise location of molecules within cells and tissues is crucial for understanding their function. Advanced imaging techniques with isotopic resolution are now making it possible to see where deuterated compounds like this compound accumulate in the plant.

One of the most powerful of these techniques is Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS). harvard.edunih.gov NanoSIMS can map the distribution of different isotopes in a sample with a spatial resolution of less than 50 nanometers. nih.gov This allows researchers to visualize the subcellular localization of deuterated auxins, providing direct evidence of their transport and accumulation in specific organelles or cellular compartments. researchgate.net

Other emerging imaging technologies that hold promise for auxin research include:

Stimulated Raman Scattering (SRS) Microscopy: A label-free imaging technique that can detect the vibrational signatures of molecules. exeter.ac.uk The carbon-deuterium (C-D) bond has a unique Raman signal in a region of the spectrum where cells have little background noise, making it an excellent target for SRS imaging of deuterated compounds. nih.govacs.org

Mass Spectrometry Imaging (MSI): Techniques like DESI-MSI can visualize the spatial distribution of multiple molecules, including auxins and their metabolites, directly from tissue sections. oup.comnih.gov

These advanced imaging methods, especially when combined with the other approaches described above, will provide an unprecedentedly detailed view of auxin biology in action, paving the way for new strategies to improve crop performance and resilience. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 1-Naphthaleneacetic-2,2-D2 acid with isotopic purity?

- Methodological Answer : Synthesis typically involves deuterium substitution at the α-carbon positions (C-2 and C-2') of the acetic acid moiety. A common approach is acid-catalyzed exchange using deuterated solvents (e.g., D₂O) or catalytic deuteration via palladium/charcoal under deuterium gas. Post-synthesis, purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic incorporation (≥98% D). For example, compare the molecular ion peak ([M+H]⁺) in MS with the theoretical mass (188.21 g/mol for C₁₂H₈D₂O₂) .

- Key Parameters :

- Reaction time and temperature to minimize side reactions.

- Use of anhydrous conditions to prevent proton back-exchange.

- Validation :

| Technique | Target Signal | Expected Value |

|---|---|---|

| NMR (¹H) | C-2 protons | Absence of signal (replaced by D) |

| MS | [M+H]⁺ | 188.21 m/z |

Q. Which analytical techniques are optimal for quantifying this compound in plant tissues?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Deuterated analogs reduce matrix interference by distinguishing endogenous auxins from the deuterated form. Extraction protocols involve homogenizing tissues in methanol:acetic acid (95:5 v/v), followed by centrifugation and filtration. Quantification uses a deuterated internal standard (e.g., 1-NAA-d₄) to correct for recovery losses .

- Critical Considerations :

- Column choice: C18 reverse-phase for polar auxin separation.

- Ionization mode: Electrospray ionization (ESI) in negative mode for carboxylic acids.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1 eye irritation ).

- Ventilation : Use fume hoods to avoid inhalation of aerosols (respiratory irritation risk).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How does deuteration at the C-2 positions influence the compound’s interaction with auxin receptors (e.g., TIR1/AFB)?

- Methodological Answer : Deuterium kinetic isotope effects (KIEs) may alter binding kinetics due to reduced vibrational frequencies at C-2. Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of deuterated vs. non-deuterated forms. Validate experimentally via surface plasmon resonance (SPR) to measure association/dissociation rates (kₐ, k𝒹). Studies on analogous compounds show deuterated auxins exhibit ≈10–15% slower dissociation from receptors, potentially enhancing persistence in signaling .

- Experimental Design :

- Compare dose-response curves in auxin-induced root elongation assays (Arabidopsis thaliana).

- Monitor gene expression (e.g., IAA19) via qPCR to assess signaling efficacy.

Q. How can researchers resolve contradictions in the efficacy of this compound across plant species (e.g., shoot induction in Aglaonema vs. Arabidopsis)?

- Methodological Answer : Species-specific responses often arise from differences in auxin transport (PIN proteins) or metabolism (e.g., conjugation by GH3 acyl-amido synthetases). To address discrepancies:

Tissue-Specific Profiling : Measure endogenous auxin levels (e.g., via LC-MS) in target tissues pre/post-treatment.

Inhibitor Studies : Apply auxin transport inhibitors (NPA) or metabolism blockers (AOPP) to isolate mechanisms.

Example: In Aglaonema simplex, 0.25 mg/L NAA + 2.5 mg/L TDZ maximizes shoot induction by synergizing auxin and cytokinin pathways, whereas Arabidopsis may require lower concentrations due to higher basal auxin sensitivity .

Q. What role does this compound play in modulating reactive oxygen species (ROS) signaling in plant stress responses?

- Methodological Answer : Auxins can indirectly influence ROS dynamics by altering mitochondrial electron transport or chloroplast redox states. To investigate:

- Biosensor Imaging : Use redox-sensitive GFP (roGFP2-Orp1) in chloroplasts/mitochondria to track H₂O₂ levels in real-time .

- Stress Treatments : Apply this compound under methyl viologen (MV)-induced oxidative stress. Compare ROS scavenging (e.g., glutathione redox potential) in wild-type vs. auxin-insensitive mutants (e.g., axr1).

- Data Interpretation : Auxin-induced ROS may enhance stress acclimation via MAPK signaling, but excessive levels could trigger apoptosis.

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.